
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Overview
Description
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered oxadiazole ring substituted with a bromomethyl (-CH2Br) group at position 3 and a methyl (-CH3) group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is driven by the electrophilic bromine atom, enabling nucleophilic substitution reactions, while the oxadiazole core contributes to metabolic stability and hydrogen-bonding interactions in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole typically involves the bromination of 5-methyl-1,2,4-oxadiazole. One common method is the reaction of 5-methyl-1,2,4-oxadiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the oxadiazole ring into other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-(Azidomethyl)-5-methyl-1,2,4-oxadiazole, while oxidation with potassium permanganate can produce this compound-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that oxadiazole derivatives, including 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole, exhibit significant anticancer properties. Studies have shown that compounds with the oxadiazole ring can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted that derivatives of 1,2,4-oxadiazoles demonstrated potent activity against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines . The presence of electron-withdrawing groups enhances these biological activities by improving interactions with biological targets.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, one study found that specific oxadiazole derivatives could trigger apoptosis in MCF-7 cells by increasing caspase activity . Such findings underscore the potential of this compound as a lead compound for developing new anticancer agents.
Synthesis and Chemical Reactivity
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 5-methyl-1,2,4-oxadiazole with 3-(bromomethyl)benzaldehyde under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactivity
The bromomethyl group in this compound makes it a suitable candidate for nucleophilic substitution reactions. This reactivity allows for the modification of the compound to create a library of derivatives with potentially enhanced biological activities. For example, reactions with amines or alcohols can yield substituted derivatives that may possess improved pharmacological properties.
Biological Research Applications
Molecular Docking Studies
Molecular docking simulations have been utilized to investigate the binding affinity of this compound to various biological targets. These studies help elucidate how the compound interacts with proteins or enzymes involved in disease pathways. Such insights are crucial for understanding its potential therapeutic applications.
Antimicrobial Properties
In addition to anticancer activity, derivatives of oxadiazoles have shown promising antimicrobial properties. The structural features imparted by the bromomethyl group may enhance the interaction with microbial targets, making them candidates for developing new antimicrobial agents.
Comparative Analysis with Related Compounds
The following table summarizes notable compounds related to this compound and their unique features:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Methyl-1,2,4-Oxadiazole | Contains methyl group at position 5 | Simpler structure with no bromine substituent |
3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole | Phenyl group at position 5 | Enhanced reactivity due to phenyl substitution |
3-(4-Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole | Bromomethyl group at position 4 | Different positioning of bromine affects reactivity |
This comparative analysis illustrates the distinctiveness of this compound in terms of its structural features and potential applications.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In biological systems, the bromomethyl group can act as an alkylating agent, reacting with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The oxadiazole ring may also interact with specific molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Bromomethyl Substitution on Aromatic Rings
3-[3-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
- Molecular Formula : C10H9BrN2O
- Melting Point : 71–72°C
- Key Features : The bromomethyl group is attached to the meta position of a phenyl ring fused to the oxadiazole. This isomer exhibits moderate reactivity in alkylation reactions due to steric hindrance from the meta substitution .
3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
- Molecular Formula : C10H9BrN2O
- Melting Point : 103–104°C
- Key Features : The para-substituted bromomethyl group enhances crystallinity, as evidenced by the higher melting point compared to the meta isomer. This structural arrangement facilitates stronger intermolecular interactions (e.g., halogen bonding) in the solid state .
Table 1: Comparison of Positional Isomers
Property | 3-[3-(Bromomethyl)phenyl] Isomer | 3-[4-(Bromomethyl)phenyl] Isomer |
---|---|---|
Melting Point | 71–72°C | 103–104°C |
CAS Number | 253273-90-4 | 256956-42-0 |
Synthetic Yield (Typical) | 82% (Method A, ) | Not Reported |
Substituent Variants: Bromine vs. Other Halogens
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole
- Molecular Formula : C9H7BrN2O
- Purity : ≥97%
- Applications : Used as a building block in kinase inhibitor synthesis. The bromine atom on the phenyl ring enables Suzuki-Miyaura cross-coupling reactions for further derivatization .
3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole
- Molecular Formula : C7H5BrN2OS
- Molecular Weight : 245.10 g/mol
- Key Features : Incorporation of a thiophene ring enhances π-conjugation, making this compound suitable for optoelectronic applications. The bromine atom at the 5-position of the thienyl group allows regioselective functionalization .
Table 2: Halogen-Substituted Derivatives
Property | 3-(3-Bromophenyl) Derivative | 3-(5-Bromo-2-thienyl) Derivative |
---|---|---|
Heterocyclic Core | Phenyl | Thienyl |
Electrophilic Reactivity | Moderate (aryl bromide) | High (heteroaryl bromide) |
Applications | Pharmaceutical intermediates | Materials science |
Functional Group Replacements: Bromomethyl vs. Chloromethyl
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
- Synthetic Utility : Used in the preparation of benzoxazolo-oxadiazole hybrids (e.g., compound 28 in ). The chloromethyl group exhibits lower leaving-group ability compared to bromomethyl, requiring harsher reaction conditions for nucleophilic substitutions .
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
- Reactivity : Superior in SN2 reactions due to the higher polarizability of bromine. Demonstrated in the synthesis of nicotinamide derivatives (e.g., compound 37 in ) with 82% yield under mild conditions .
Structural Analogs with Dichloro Substituents
3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole
- Crystal Structure : The dihedral angle between the oxadiazole and benzene rings is 1.7°, indicating near-planar geometry.
- Intermolecular Interactions : Short Cl⋯O contacts (3.019 Å) stabilize the crystal lattice, contrasting with bromine analogs that exhibit weaker halogen bonding .
Biological Activity
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a bromomethyl group at the 3-position and a methyl group at the 5-position of the oxadiazole ring. Its chemical formula is with a molecular weight of approximately 162.97 g/mol . The oxadiazole ring comprises two nitrogen atoms and three carbon atoms, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent . The bromomethyl group can react with nucleophilic sites on proteins or DNA, leading to:
- Inhibition of enzyme activity
- Disruption of cellular processes
- Potential cytotoxic effects against cancer cells.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles inhibit tubulin assembly and slow down cancer cell proliferation across various types of cancer cells. Notably:
- Inhibition Rates: Some derivatives have demonstrated percent growth inhibitions (PGIs) exceeding 80% against several cancer cell lines including ovarian (OVCAR-8) and lung (NCI-H40) cancers .
Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
---|---|---|
6h | OVCAR-8 | 85.26 |
6h | NCI-H40 | 75.99 |
6h | SNB-19 | 86.61 |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Study on Antitumor Activity
A recent study evaluated the antitumor activity of several oxadiazole derivatives, including this compound. The findings indicated that these compounds showed promising results in inhibiting tumor growth in in vitro assays:
- Cell Lines Tested: Human colon adenocarcinoma (HT-29), lung adenocarcinoma (LXFA 629), and breast cancer-derived cell lines.
- Results: The compound exhibited a mean IC50 value around 92.4 μM , indicating moderate potency against tested cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the oxadiazole ring significantly influence biological activity. Variations in substituents can enhance solubility and potency against specific targets:
Modification | Effect on Activity |
---|---|
Bromomethyl Group | Increased reactivity with nucleophiles |
Methyl Group | Improved lipophilicity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole, and what experimental parameters are critical for optimizing yield?
- Methodology :
- Step 1 : React 5-methyl-1,2,4-oxadiazole derivatives with bromomethylation agents (e.g., bromoacetyl bromide) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like acetonitrile. Reaction conditions (temperature: 90°C; time: 6–10 h) are critical for regioselectivity .
- Step 2 : Monitor reaction progress via TLC (eluents: CH₂Cl₂/MeOH 9.5:0.5) and purify using silica column chromatography (100% CH₂Cl₂) .
- Key Parameters : Excess bromomethylating agent, inert atmosphere, and controlled heating to minimize side reactions (e.g., hydrolysis or dimerization).
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., singlet for -CH₂Br at δ ~4.59 ppm) and ¹³C NMR (e.g., oxadiazole carbons at δ ~162 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C-Br stretch at ~658 cm⁻¹) .
- Melting Point Analysis : Compare observed mp (e.g., 114–116°C for analogs) with literature values to assess purity .
Q. What are the typical reactivity profiles of bromomethyl-substituted oxadiazoles in nucleophilic substitution reactions?
- Reactivity Insights :
- The bromomethyl group (-CH₂Br) undergoes facile nucleophilic substitution with amines, thiols, or alkoxides to generate functionalized derivatives (e.g., alkylated piperazines) .
- Solvent Effects : Use polar solvents (e.g., DMF) to stabilize transition states and improve reaction rates.
Advanced Research Questions
Q. How can computational chemistry aid in predicting the electronic properties of this compound?
- Methodological Approach :
- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) to determine frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis data to validate solvatochromic behavior .
- Molecular Docking : Screen for potential pharmacological activity by modeling interactions with biological targets (e.g., enzymes in analgesic pathways) .
Q. What challenges arise in crystallizing bromomethyl-oxadiazole derivatives, and how can they be mitigated?
- Crystallization Strategies :
- Slow Evaporation : Use ethanol or ethyl acetate as solvents to grow single crystals suitable for X-ray diffraction .
- Hydrogen Bonding : Weak intermolecular C–H⋯N interactions (2.8–3.0 Å) stabilize crystal packing; optimize by modifying substituents to enhance lattice symmetry .
Q. How do structural modifications of this compound influence its biological activity?
- Experimental Design :
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or adding aryl groups) and screen for bioactivity (e.g., antipicornaviral or analgesic effects) using in vitro assays .
- Data Interpretation : Compare IC₅₀ values and binding affinities with computational predictions to identify pharmacophores.
Q. What contradictions exist in reported synthetic yields for bromomethyl-oxadiazoles, and how can reproducibility be improved?
- Troubleshooting :
- Contradictions : Yields vary (e.g., 28% in vs. higher yields in other studies) due to differences in stoichiometry or purification methods.
- Solutions : Standardize reaction scales, use freshly distilled solvents, and employ inert gas purging to exclude moisture .
Q. Methodological Tables
Table 1 : Key Spectral Data for this compound Analogs
Technique | Observed Signal | Reference Compound |
---|---|---|
¹H NMR (CDCl₃) | δ 4.59 (s, 2H, -CH₂Br) | |
¹³C NMR | δ 162.0 (C=N-O), 16.6 (-CH₂Br) | |
IR (ATR) | 658 cm⁻¹ (C-Br stretch) |
Table 2 : Reaction Optimization Parameters for Bromomethylation
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 90°C | Maximizes SN2 |
Solvent | Acetonitrile | Enhances polarity |
Base | K₂CO₃ (2.5 equiv) | Neutralizes HBr |
Properties
IUPAC Name |
3-(bromomethyl)-5-methyl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNHJUIJOCYFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959406-40-7 | |
Record name | 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.